1,7-Di(oxiran-2-yl)heptane
Description
1,7-Di(oxiran-2-yl)heptane is a symmetrical heptane derivative substituted with oxirane (epoxide) groups at both terminal positions. This compound is characterized by its seven-carbon aliphatic chain flanked by two highly reactive epoxide rings. Epoxides are known for their electrophilic nature, enabling cross-linking reactions in polymer chemistry and serving as intermediates in organic synthesis. For instance, epoxide-containing compounds like 7-oxabicyclo[4.1.0]heptane derivatives () highlight the role of strained epoxide rings in reactivity and biological interactions.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-[7-(oxiran-2-yl)heptyl]oxirane |
InChI |
InChI=1S/C11H20O2/c1(2-4-6-10-8-12-10)3-5-7-11-9-13-11/h10-11H,1-9H2 |
InChI Key |
MWSALYKSEGYAAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCCCCCCC2CO2 |
Origin of Product |
United States |
Preparation Methods
Laboratory Synthesis: One common synthetic route involves the epoxidation of 1,7-octadiene using a peracid, such as peracetic acid or m-chloroperbenzoic acid. The reaction proceeds through the formation of an epoxide intermediate, resulting in the desired product.
Industrial Production: While industrial-scale production methods are less common, they may involve similar epoxidation processes. specific industrial methods for 1,7-di(oxiran-2-yl)heptane are not widely documented.
Chemical Reactions Analysis
Reactivity: The compound is highly reactive due to its two epoxide groups. It can undergo various reactions, including ring-opening reactions, nucleophilic attacks, and rearrangements.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: 1,7-Di(oxiran-2-yl)heptane serves as a versatile building block for the synthesis of more complex molecules. Its reactivity allows for the creation of functionalized compounds.
Biology and Medicine: While not directly used in biological or medical applications, its derivatives may find use as intermediates in drug synthesis or as tools in chemical biology.
Industry: Limited industrial applications exist due to its reactivity, but it may be used in specialty chemical synthesis.
Mechanism of Action
- The compound’s mechanism of action depends on its derivatives. For example, if it undergoes ring-opening reactions, the resulting alcohols may act as surfactants or polymer precursors.
- Molecular targets and pathways would vary based on the specific application.
Comparison with Similar Compounds
Structural Comparison with Analogous Heptane Derivatives
Substitution Patterns and Functional Groups
The reactivity and applications of heptane derivatives are heavily influenced by their substituents. Below is a comparative analysis of structurally related compounds:
Reactivity and Stability
- Epoxide vs. Phenolic Groups: The epoxide rings in this compound confer higher electrophilicity compared to the antioxidant phenolic groups in SR3. While SR3’s hydroxyl groups enable hydrogen bonding and radical scavenging (IC₅₀ values < 50 μM), epoxides are prone to nucleophilic attack, making them useful in polymerization.
- Thienoyl vs. Acridinyl Groups: Thiophene-derived substituents () enhance π-conjugation, whereas acridine moieties () intercalate with DNA, enabling anticancer activity.
Physicochemical Properties
Boiling Points and Solubility
While direct data for this compound are unavailable, analogs suggest:
- Polarity: Epoxide groups increase polarity compared to nonpolar 1,7-dibromoheptane (logP ~3.5 estimated), enhancing solubility in polar solvents.
- Thermal Stability: Epoxides like 4-thia-1-azabicyclo[3.2.0]heptane derivatives () exhibit moderate stability due to ring strain, whereas phenolic derivatives (e.g., SR3) are thermally stable.
Comparative Data Table
Antioxidant Activity
Bis-phenylheptane derivatives (e.g., SR3) demonstrate potent antioxidant activity, with DPPH scavenging efficacy linked to hydroxyl and acetoxy groups. In contrast, this compound’s epoxides may contribute to cytotoxicity, as seen in ruthenium complexes with heptane ligands ().
Pharmaceutical Potential
- Anticancer Agents : 1,7-Bis(9-acridinyl)heptane intercalates DNA, inhibiting cancer cell proliferation. Epoxide derivatives may similarly disrupt cellular processes via alkylation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
